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Compound of Interest

Compound Name:
Tetradecyltrimethylammonium

chloride

Cat. No.: B1210622 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals identify, resolve, and prevent DNA

contamination in RNA samples extracted using TRIzol and similar acid-guanidinium-phenol-

based reagents.

Frequently Asked Questions (FAQs)
1. How can I identify DNA contamination in my RNA sample?

Several methods can be used to detect the presence of genomic DNA (gDNA) in your RNA

preparation:

Agarose Gel Electrophoresis: When you run your RNA sample on an agarose gel, gDNA

contamination will appear as a high-molecular-weight band or smear, typically much larger

than the ribosomal RNA (rRNA) bands (>10 kb).[1][2][3] The 28S and 18S rRNA bands

should be sharp and distinct in an intact RNA sample.[3]

Spectrophotometry (e.g., NanoDrop): While a pure RNA sample has an A260/A280 ratio of

~2.0, a high ratio for a DNA sample might indicate RNA contamination.[4][5] However,

spectrophotometry alone is not a definitive method for detecting DNA contamination in an

RNA sample.
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Fluorometry (e.g., Qubit): Using specific fluorescent dyes for RNA and DNA allows for more

accurate quantification of each nucleic acid type in your sample. This can reveal the

presence of DNA that might not be obvious from spectrophotometry alone.

No-Reverse Transcriptase (-RT) Control in PCR: The most sensitive method is to perform a

quantitative PCR (qPCR) on your RNA sample without the reverse transcriptase enzyme.[6]

[7] If a product is amplified, it indicates the presence of contaminating DNA, as there is no

cDNA template for the polymerase to amplify.[5][7]

2. What are the common causes of DNA contamination during TRIzol extraction?

DNA contamination in TRIzol-based RNA extractions typically arises from procedural errors that

lead to the carryover of the DNA-containing interphase or organic phase into the aqueous

phase where the RNA resides.[6][8]
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Cause Description

Overloading the Sample

Using too much starting material for the volume

of TRIzol reagent can lead to incomplete

homogenization and inefficient phase

separation.[8][9][10][11] As a general rule, use 1

mL of TRIzol for every 50-100 mg of tissue or 5-

10 x 10^6 cells.[8][12]

Incomplete Homogenization

If the sample is not thoroughly homogenized,

nucleoprotein complexes may not be fully

dissociated, leading to DNA remaining in the

aqueous phase.[6][9] For tough tissues,

mechanical disruption (e.g., bead beater) is

recommended.[6]

Pipetting the Interphase

The most common cause is the accidental

transfer of the white, gelatinous interphase

(which contains DNA) along with the upper

aqueous phase after centrifugation.[8][10]

Presence of Organic Solvents

If the original sample contains organic solvents

like ethanol or DMSO, it can interfere with

proper phase separation.[8][9]

Incorrect Phase Separation

An incorrect sample-to-TRIzol ratio (>1:10),

especially with liquid samples, or high

salt/protein content can cause premature phase

separation, leading to DNA contamination in the

aqueous phase.[8][13]

Insoluble Materials

If insoluble materials like cellular debris or

polysaccharides are not removed by

centrifugation before adding chloroform, they

can trap DNA and carry it into the aqueous

phase.[8][13]

3. How can I prevent DNA contamination during the extraction process?
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Prevention is the most effective strategy. Adhering to best practices during the extraction

workflow can significantly reduce or eliminate DNA carryover.

Sample Preparation

Phase Separation

RNA Precipitation

Use Correct Sample:TRIzol Ratio
(1mL per 50-100mg tissue)

Thoroughly Homogenize Sample

Add Chloroform and Mix Well

Centrifuge to Separate Phases

Carefully Transfer Aqueous Phase

Leave ~10% of Aqueous Phase Behind
to Avoid Interphase

Crucial Step

Add Isopropanol

Wash RNA Pellet with 75% Ethanol
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Caption: Key steps in the TRIzol workflow to prevent DNA contamination.

4. My RNA is already extracted. How can I remove the contaminating DNA?

If your purified RNA sample is contaminated with DNA, the most common and effective method

for removal is treatment with DNase I (Deoxyribonuclease I).[14][15] This enzyme specifically

digests single- and double-stranded DNA, leaving the RNA intact.[14][16]

There are two main approaches for DNase treatment:

In-solution DNase Treatment: This is performed after the RNA has been isolated and is

generally considered more efficient.[17] The RNA is incubated with DNase I and a reaction

buffer, followed by a cleanup step to remove the enzyme and digested DNA fragments.[17]

On-column DNase Treatment: Many column-based RNA purification kits include an on-

column DNase digestion step.[2][17] This method is convenient as it integrates DNA removal

into the RNA purification workflow.[2]

Experimental Protocols
Protocol 1: DNase I Treatment of RNA in Solution

This protocol is a general guideline. Always refer to the manufacturer's instructions for your

specific DNase I enzyme.

Materials:

RNA sample contaminated with DNA

RNase-free DNase I and corresponding 10x reaction buffer

RNase inhibitor (optional but recommended)

Nuclease-free water

EDTA (for inactivation, if required by the protocol)
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RNA cleanup kit or reagents for phenol-chloroform extraction/ethanol precipitation

Procedure:

In a nuclease-free tube, prepare the reaction mix. For 1 µg of RNA:

Total RNA: 1 µg (in nuclease-free water)

10x DNase I Reaction Buffer: 1 µL

RNase-free DNase I (e.g., 1 unit/µL): 1 µL

Bring the total volume to 10 µL with nuclease-free water.

Mix gently by flicking the tube and briefly centrifuge.

Incubate at 37°C for 15-30 minutes.[15][17][18]

Inactivate the DNase I. This is a critical step to prevent the enzyme from degrading DNA

templates in downstream applications (like the DNA strand of RNA:DNA hybrids during

reverse transcription). Inactivation methods include:

Heat Inactivation: Incubate at 75°C for 10 minutes.[16] Note that this can sometimes

cause partial RNA degradation.[19]

EDTA Addition: Add EDTA to a final concentration of 5 mM to chelate the divalent cations

required for DNase activity, followed by heating.[16]

Column Purification: Use a column-based RNA cleanup kit to remove the enzyme, buffer

salts, and digested DNA fragments. This is the recommended method for ensuring high-

purity RNA for sensitive applications.[16][17]

Phenol-Chloroform Extraction: Perform a phenol-chloroform extraction followed by ethanol

precipitation to remove the enzyme and purify the RNA.[19]

Protocol 2: Assessing DNA Contamination with a No-RT Control PCR

Procedure:
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Set up two identical qPCR reactions for your gene of interest using your RNA sample as the

template.

Reaction 1 (RT-qPCR): Add the reverse transcriptase enzyme to the master mix. This will

generate cDNA from your RNA.

Reaction 2 (-RT Control): Add nuclease-free water instead of the reverse transcriptase

enzyme.

Run both reactions on a qPCR instrument.

Analysis: If you see an amplification signal in the -RT control reaction, it is due to the

amplification of contaminating gDNA.[5] A commonly accepted threshold for negligible

contamination is when the Cq (quantification cycle) value of the -RT control is at least 5-6

cycles greater than the Cq of the RT-qPCR reaction.[7]
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Reaction Setup

Parallel Reactions

Analysis

RNA Sample

Reaction 1: +Reverse Transcriptase Reaction 2: -Reverse Transcriptase
(No-RT Control)

qPCR Master Mix
(Primers, Polymerase, etc.)

Run qPCR

Amplification in +RT? Amplification in -RT?

Result: cDNA Amplified

Yes

Result: gDNA Contamination Detected

Yes

Result: No gDNA Contamination

No

Click to download full resolution via product page

Caption: Workflow for detecting gDNA contamination using a No-RT control.

Quantitative Data Summary
Table 1: Spectrophotometric Ratios for Nucleic Acid Purity Assessment
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Ratio Pure DNA Pure RNA
Indication of
Contamination

A260/A280 ~1.8[4][5] ~2.0[4][5]

A ratio < 1.8 suggests

protein or phenol

contamination.[8][9]

A260/A230 1.8 - 2.2 1.8 - 2.2

A ratio < 1.7 suggests

contamination with

salts (e.g., guanidine

thiocyanate) or other

organic compounds.

[3]

Note: These values are guidelines. The A260/A280 ratio is not a reliable indicator of DNA

contamination in an RNA sample.[4]

5. Is it sufficient to design qPCR primers that span an exon-exon junction to avoid issues with

DNA contamination?

Designing primers that span an intron or cross an exon-exon junction is a highly effective

strategy to prevent the amplification of contaminating gDNA in RT-qPCR.[20][21] Since introns

are spliced out of mature mRNA, these primers will only amplify the cDNA product. However,

this approach has limitations:

It does not work for intronless genes.[22]

It does not eliminate the issue of contaminating DNA for downstream applications that are

not based on specific primer amplification, such as RNA sequencing.[17]

The presence of pseudogenes in the genome can sometimes lead to false-positive

amplification even with intron-spanning primers.

Therefore, while a good experimental design choice, it should not be a substitute for ensuring

the purity of your RNA sample, especially for sensitive or genome-wide applications.

Performing a DNase treatment remains a critical step for obtaining high-quality data.[17][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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